N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a furan ring, a sulfonyl group, and a piperazine moiety. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the 2-chlorobenzyl group to the furan ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have suggested that it binds to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine moiety and benzamide structure, studied for anti-tubercular activity.
N-(2-chlorobenzyl)-5-(piperazin-1-yl)sulfonyl)furan-2-carboxamide: A structurally similar compound with slight variations in the piperazine substitution.
Uniqueness
N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activity. Its ability to inhibit Mycobacterium tuberculosis with significant potency highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-20-8-10-21(11-9-20)26(23,24)16-7-6-15(25-16)17(22)19-12-13-4-2-3-5-14(13)18/h2-7H,8-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWCGPTDHMMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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